molecular formula C15H18N2O2 B10839098 1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one

1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one

Cat. No.: B10839098
M. Wt: 258.32 g/mol
InChI Key: ZZEHRRGWKDFITC-UHFFFAOYSA-N
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Description

1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one is a compound that features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. This compound is of significant interest due to its unique bioisosteric properties and a wide spectrum of biological activities . The 1,2,4-oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and drug design .

Preparation Methods

The synthesis of 1-(1,2,4-oxadiazol-5-yl)-7-phenylheptan-1-one can be achieved through several methods:

Chemical Reactions Analysis

1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1,2,4-oxadiazol-5-yl)-7-phenylheptan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(1,2,4-Oxadiazol-5-yl)-7-phenylheptan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(1,2,4-oxadiazol-5-yl)-7-phenylheptan-1-one

InChI

InChI=1S/C15H18N2O2/c18-14(15-16-12-17-19-15)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2

InChI Key

ZZEHRRGWKDFITC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=NO2

Origin of Product

United States

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